Ethyl 1,9-dihydroxyacridine-2-carboxylate
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Overview
Description
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is a chemical compound with the molecular formula C16H13NO4. It is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-aminoacridine, which is then subjected to further reactions.
Carboxylation: The carboxylation at the 2-position is carried out using carboxylating agents.
Esterification: Finally, the esterification process involves the reaction of the carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Amines: From reduction reactions.
Substituted Acridines: From nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a fluorescent probe in biological studies to track cellular processes.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 9-amino-1-hydroxyacridine-2-carboxylate involves:
Molecular Targets: The compound interacts with DNA and RNA, intercalating between base pairs and disrupting their function.
Pathways Involved: It affects cellular pathways related to DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Lacks the hydroxyl and carboxylate groups.
1-hydroxyacridine: Lacks the amino and carboxylate groups.
2-carboxyacridine: Lacks the amino and hydroxyl groups.
Uniqueness
Ethyl 9-amino-1-hydroxyacridine-2-carboxylate is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylate), which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 1-hydroxy-9-oxo-10H-acridine-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-21-16(20)10-7-8-12-13(15(10)19)14(18)9-5-3-4-6-11(9)17-12/h3-8,19H,2H2,1H3,(H,17,18) |
InChI Key |
MQGCAUSLXJAAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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